1-Oxaspiro[4.6]undecan-2-one 1-Oxaspiro[4.6]undecan-2-one
Brand Name: Vulcanchem
CAS No.: 41732-91-6
VCID: VC15993534
InChI: InChI=1S/C10H16O2/c11-9-5-8-10(12-9)6-3-1-2-4-7-10/h1-8H2
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

1-Oxaspiro[4.6]undecan-2-one

CAS No.: 41732-91-6

Cat. No.: VC15993534

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

1-Oxaspiro[4.6]undecan-2-one - 41732-91-6

Specification

CAS No. 41732-91-6
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name 1-oxaspiro[4.6]undecan-2-one
Standard InChI InChI=1S/C10H16O2/c11-9-5-8-10(12-9)6-3-1-2-4-7-10/h1-8H2
Standard InChI Key IRLOXNABJNDEKF-UHFFFAOYSA-N
Canonical SMILES C1CCCC2(CC1)CCC(=O)O2

Introduction

Structural and Nomenclature Analysis

The systematic name 1-oxaspiro[4.6]undecan-2-one delineates its molecular architecture:

  • Spiro[4.6]: Indicates two fused rings sharing a single atom (spiro carbon), with the first ring containing five members (4 + 1 spiro atom) and the second containing seven members (6 + 1 spiro atom).

  • 1-Oxa: Specifies an oxygen atom in the five-membered ring.

  • 2-one: Denotes a ketone functional group at the second position of the undecan backbone.

This bicyclic system imposes significant steric constraints, influencing both reactivity and conformational stability. X-ray crystallographic studies of analogous spiro lactones, such as 2j, reveal distorted chair-like conformations in the larger ring and planar geometries around the lactone moiety .

Synthetic Methodologies

General Acid-Mediated Cyclization

The most efficient route to 1-oxaspiro[4.6]undecan-2-one derivatives involves general procedure B outlined by Just et al. :

  • Substrate Preparation: Unactivated alkenes (e.g., 1b) are treated with trifluoroacetic acid (TFA) and trimethylsilyl chloride (TMSCl) in 1,2-dimethoxyethane (DME) at 50°C.

  • Cyclization: The reaction proceeds via acid-mediated carbocation formation, followed by intramolecular nucleophilic attack by an amide group to form the lactone ring.

  • Workup: Neutralization with NaOH, extraction with dichloromethane (DCM), and purification via silica gel chromatography yield the target spiro lactones.

For 3-(dimethylamino)-1-oxaspiro[4.6]undecan-2-one (2b), this method achieves a 73% yield (26.7 mg from 0.2 mmol scale) .

Three-Component Variants

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, CDCl3) of 2b :

  • δ 3.66–3.71 (m, 1H): Proton adjacent to the lactone oxygen.

  • δ 2.41 (s, 6H): N,N-dimethylamino group.

  • δ 2.24–2.19 (m, 1H), 2.05–2.01 (m, 1H): Protons on the spiro carbon-bearing rings.

  • δ 1.84–1.25 (m, 10H): Aliphatic protons of the undecane backbone.

13C NMR (151 MHz, CDCl3) of 2b :

  • δ 174.8: Lactone carbonyl carbon.

  • δ 82.7: Spiro carbon.

  • δ 63.8, 42.3, 41.9: Oxygen- and nitrogen-bearing carbons.

  • δ 35.7–22.3: Aliphatic carbons.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C12H22O2N [M+H]⁺: 212.1651

  • Observed: 212.1648

Infrared (IR) Spectroscopy

Key absorptions (neat, cm⁻¹) :

  • 2938, 2860: C-H stretching (aliphatic).

  • 1770: Lactone C=O stretching.

  • 1263, 1152: C-O-C asymmetric/symmetric stretching.

Comparative Analysis of Spiro Lactones

Table 1 contrasts structural and synthetic parameters of 1-oxaspiro[4.6]undecan-2-one with related compounds:

Compound NameSpiro IndexYield (%)Lactone C=O (cm⁻¹)Reference
1-Oxaspiro[4.6]undecan-2-one[4.6]731770
1-Oxaspiro[4.5]decan-2-one[4.5]821762
1-Oxaspiro[4.4]nonan-2-one[4.4]481730
1-Oxaspiro[4.11]hexadecan-2-one[4.11]N/AN/A

Smaller spiro indices correlate with higher ring strain, as evidenced by the lower yields of [4.4] systems compared to [4.6] analogs .

Reactivity and Functionalization

Derivatization at the Amino Group

The N,N-dimethylamino group in 2b permits further modifications:

  • Quaternization: Treatment with methyl iodide forms ammonium salts.

  • Oxidation: Hydrogen peroxide converts the amine to a nitroxide radical.

These derivatives enhance solubility and enable applications in catalysis or supramolecular chemistry .

Ring-Opening Reactions

Under basic conditions (e.g., NaOH/EtOH), the lactone ring undergoes hydrolysis to yield hydroxycarboxylic acids, providing access to linear precursors for polymer synthesis .

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